molecular formula C15H15FN2O2 B5702841 N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea

N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea

Cat. No. B5702841
M. Wt: 274.29 g/mol
InChI Key: ARSACIGKVWXAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea, also known as FMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMU is a urea derivative that is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of the fungal enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects on various cell types. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. This compound has also been shown to inhibit the growth of fungi by disrupting the biosynthesis of ergosterol and altering the permeability of the fungal cell membrane.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize in large quantities, making it an attractive compound for high-throughput screening studies. However, this compound has some limitations, including its potential toxicity and limited water solubility, which may affect its bioavailability in vivo.

Future Directions

For the study of N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea include the development of this compound-based drugs, the synthesis of novel this compound derivatives, and the study of this compound as a herbicide and pesticide.

Synthesis Methods

N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea is synthesized through a multistep process that involves the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde in the presence of acetic acid and sodium acetate to form 4-fluoro-N-(4-methoxybenzylidene)aniline. This intermediate product is then reacted with urea in the presence of potassium carbonate to form this compound. The synthesis method has been optimized to obtain high yields of this compound with high purity.

Scientific Research Applications

N-(4-fluorophenyl)-N'-(4-methoxybenzyl)urea has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In materials science, this compound has been used as a building block for the synthesis of novel polyurethanes and polymers. In environmental science, this compound has been studied for its potential use as a herbicide and pesticide.

properties

IUPAC Name

1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-20-14-8-2-11(3-9-14)10-17-15(19)18-13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSACIGKVWXAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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